molecular formula C8H16ClNO B2945591 6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride CAS No. 2243507-16-4

6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride

Cat. No. B2945591
CAS RN: 2243507-16-4
M. Wt: 177.67
InChI Key: LWNDWAUWAWYFOL-UHFFFAOYSA-N
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Description

“6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2243507-16-4 . It has a molecular weight of 177.67 . The IUPAC name for this compound is ( (1R,5S)-6-oxabicyclo [3.2.1]octan-1-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride” is 1S/C8H15NO.ClH/c9-5-8-3-1-2-7 (4-8)10-6-8;/h7H,1-6,9H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound is integral in the synthesis of tropane alkaloids, which are a class of chemicals that have significant pharmacological effects. The 8-azabicyclo[3.2.1]octane scaffold, which is closely related to the structure of EN300-6488019, is central to the family of tropane alkaloids . These compounds have a wide array of biological activities and are used in medications that treat conditions like motion sickness, Parkinson’s disease, and irritable bowel syndrome.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-8-3-1-2-7(4-8)10-6-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNDWAUWAWYFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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